Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

Catalog No.
S1936568
CAS No.
2442-56-0
M.F
C53H98O6
M. Wt
831.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadie...

CAS Number

2442-56-0

Product Name

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C53H98O6

Molecular Weight

831.3 g/mol

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-

InChI Key

HTGAUBMLVQRATC-DHSNEXAOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) is a complex triacylglycerol compound characterized by the presence of three fatty acid chains esterified to a glycerol backbone. Specifically, it comprises two hexadecanoate (palmitate) groups and one octadecadienoate (linoleate) group. This structural configuration contributes to its unique physicochemical properties and biological functions. The molecular formula for this compound is C53H98O6C_{53}H_{98}O_{6}, and it has a molecular weight of approximately 830.736 g/mol .

Limited information exists regarding the safety and hazards of this particular triglyceride. Generally, triglycerides are considered relatively safe, although excessive intake can contribute to health problems like obesity and cardiovascular disease. Linoleic acid, the unsaturated fatty acid component, is an essential fatty acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a role in various biological processes and is generally considered beneficial for health.

Future Research Directions

Given the limited research on Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), further investigations could explore:

  • Its presence and abundance in specific food sources.
  • Its potential health effects, both positive and negative.
  • Its comparison to other triglycerides in terms of biological activity.

Scientific research on Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) focuses on its properties and potential applications. Here are some areas of investigation:

  • Biochemistry and Physiology: Researchers study how this specific TAG interacts with biological systems and how it's metabolized by the body. This can provide insights into fat digestion, absorption, and transport [].
  • Food Science: This TAG may be present in some fats and oils. Understanding its function can inform food development and nutritional research [].
  • Material Science: Some triacylglycerols have potential applications in non-food areas, such as lubricants or biofuels. Research explores the physical and chemical properties of Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) for these purposes [].

  • Esterification: The formation of esters from glycerol and fatty acids.
  • Hydrolysis: The breakdown of the compound into free fatty acids and glycerol in the presence of water and enzymes like lipases.
  • Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to products such as hydroperoxides.
  • Reduction: This process can convert the compound into alcohols through the addition of hydrogen.

Major Products Formed

  • From Oxidation: Hydroperoxides and other oxidation products.
  • From Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol are produced.

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) exhibits significant biological activity related to lipid metabolism. It serves as an energy storage molecule and is involved in membrane biogenesis. The hydrolysis of this compound by lipases releases free fatty acids that can be utilized for energy production through beta-oxidation. Furthermore, glycerol released during hydrolysis can enter glycolysis or gluconeogenesis pathways, contributing to metabolic processes .

Synthetic Routes

The synthesis of Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with hexadecanoic acid and octadecadienoic acid. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired product .

Industrial Production

In industrial settings, large-scale production follows similar esterification processes but utilizes larger reactors for efficient mixing and heating. After the reaction, purification methods such as distillation are employed to isolate the final product from by-products .

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) has diverse applications across several fields:

  • Food Industry: Used as an emulsifying agent in food products.
  • Cosmetics: Serves as an ingredient in lotions and creams due to its moisturizing properties.
  • Pharmaceuticals: Investigated for drug delivery systems due to its biocompatibility.
  • Biodiesel Production: Acts as a feedstock for biodiesel synthesis owing to its fatty acid content .

Research indicates that Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) interacts with various biological pathways. Its hydrolyzed products play crucial roles in metabolic pathways related to energy production and storage. Studies have shown that it can modulate lipid profiles and influence cellular signaling pathways associated with metabolism .

Several compounds share structural similarities with Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate). Here are some notable examples:

Compound NameStructureUnique Features
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate)C57H102O6Contains two octadecanoates instead of hexadecanoates
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)C53H98O6Different positional isomer with varied properties
Glycerol 1,3-dioctadecenoate 2-(9Z-octadecenoate)C55H104O6Features unsaturated fatty acids enhancing fluidity

These compounds differ primarily in their fatty acid compositions and positions on the glycerol backbone, which significantly affects their physical properties and biological activities .

Physical Description

Solid

XLogP3

21.4

Hydrogen Bond Acceptor Count

6

Exact Mass

830.73634084 g/mol

Monoisotopic Mass

830.73634084 g/mol

Heavy Atom Count

59

Melting Point

25.5 - 26 °C

Dates

Modify: 2023-08-16

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